molecular formula C18H20N2O5S2 B11166523 2-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

2-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B11166523
M. Wt: 408.5 g/mol
InChI Key: SYTDBTBZTYRRJA-UHFFFAOYSA-N
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Description

2-(BENZENESULFONYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE: is a complex organic compound that features both benzenesulfonyl and pyrrolidine-1-sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZENESULFONYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

    Substitution: The aromatic ring in the benzenesulfonyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include sulfonic acids.

    Reduction: Products may include sulfides or thiols.

    Substitution: Products depend on the substituent introduced, such as bromobenzenesulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(BENZENESULFONYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(BENZENESULFONYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE lies in its dual sulfonyl functional groups, which provide a combination of chemical reactivity and potential biological activity not commonly found in similar compounds.

Properties

Molecular Formula

C18H20N2O5S2

Molecular Weight

408.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C18H20N2O5S2/c21-18(14-26(22,23)16-6-2-1-3-7-16)19-15-8-10-17(11-9-15)27(24,25)20-12-4-5-13-20/h1-3,6-11H,4-5,12-14H2,(H,19,21)

InChI Key

SYTDBTBZTYRRJA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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